2-{[(3R)-Oxolan-3-yl]oxy}aniline 2-{[(3R)-Oxolan-3-yl]oxy}aniline
Brand Name: Vulcanchem
CAS No.: 917909-33-2
VCID: VC17281954
InChI: InChI=1S/C10H13NO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8H,5-7,11H2/t8-/m1/s1
SMILES:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

2-{[(3R)-Oxolan-3-yl]oxy}aniline

CAS No.: 917909-33-2

Cat. No.: VC17281954

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

2-{[(3R)-Oxolan-3-yl]oxy}aniline - 917909-33-2

Specification

CAS No. 917909-33-2
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 2-[(3R)-oxolan-3-yl]oxyaniline
Standard InChI InChI=1S/C10H13NO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8H,5-7,11H2/t8-/m1/s1
Standard InChI Key XJVZNNDBFBWNFM-MRVPVSSYSA-N
Isomeric SMILES C1COC[C@@H]1OC2=CC=CC=C2N
Canonical SMILES C1COCC1OC2=CC=CC=C2N

Introduction

Structural and Chemical Characteristics

1.1 Molecular Structure
2-{[(3R)-Oxolan-3-yl]oxy}aniline is characterized by a tetrahydrofuran (THF) ring (oxolane) attached to an aniline moiety through an ether bond. Its stereochemistry is defined by the (3R) configuration of the oxolane ring.

PropertyValue
Molecular FormulaC10H13NO2C_{10}H_{13}NO_2
Molecular Weight179.22 g/mol
CAS Number917909-33-2
AppearanceLiquid
SolubilitySoluble in organic solvents

1.2 Nomenclature and Identifiers

  • IUPAC Name: 2-{[(3R)-Oxolan-3-yl]oxy}aniline

  • SMILES Notation: C1COCC1OC2=CC=CC=C2N

  • InChI Key: XJVZNNDBFBWNFM-UHFFFAOYSA-N

The compound combines aromatic amine functionality from the aniline group and cyclic ether properties from the tetrahydrofuran ring.

Synthesis

2.1 General Synthetic Approach
The synthesis of 2-{[(3R)-Oxolan-3-yl]oxy}aniline typically involves the reaction of tetrahydrofuran derivatives with aniline under controlled conditions. A common method includes:

  • Preparation of Oxolane Derivative: A precursor containing a reactive leaving group (e.g., halide or tosylate) is synthesized.

  • Nucleophilic Substitution Reaction: Aniline acts as a nucleophile, reacting with the oxolane derivative to form the ether bond.

  • Purification: The product is purified using techniques such as column chromatography or recrystallization.

This method ensures retention of the (3R) stereochemistry in the final product.

Applications

4.1 Medicinal Chemistry
The unique combination of aromatic amine and cyclic ether groups makes this compound a promising scaffold for drug discovery:

  • It may interact with biological targets such as enzymes or receptors.

  • Structural modifications could enhance its therapeutic potential.

4.2 Organic Synthesis
As a versatile intermediate, it is used in:

  • The development of heterocyclic compounds.

  • Functionalization reactions to introduce ether or amine groups into complex molecules.

Research Insights

Recent studies have explored similar compounds for their biological activities, including antimicrobial and antioxidant properties . While specific data on 2-{[(3R)-Oxolan-3-yl]oxy}aniline's biological activity remains limited, its structural analogs exhibit promising pharmacological profiles.

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